4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
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Overview
Description
“4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles have been found to exhibit various biological activities such as anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthetic Pathways and Derivatives
Research has demonstrated various methods for synthesizing benzothiazole derivatives, highlighting the versatility of these compounds in chemical synthesis. For example, the work by Mohareb et al. (2004) details the synthesis of thiophenylhydrazonoacetates from diazo precursors, leading to a range of heterocyclic compounds including pyrazoles and pyrimidines, indicating the potential of benzothiazole derivatives in creating diverse chemical structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Activity
Several studies have focused on the anticancer properties of benzothiazole derivatives. Yılmaz et al. (2015) synthesized indapamide derivatives showing proapoptotic activity against melanoma cell lines, suggesting that similar compounds, such as 4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, could also possess anticancer potentials (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Sensor Applications
Benzothiazole derivatives have been explored as sensors for detecting various substances. Elsafy, Al-Easa, and Hijji (2018) synthesized compounds that act as sensitive and selective sensors for cyanide in aqueous media, showcasing the utility of benzothiazole derivatives in environmental and safety applications (Elsafy, Al-Easa, & Hijji, 2018).
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial properties, suggesting potential for pharmaceutical applications. Palkar et al. (2017) reported on the synthesis and antibacterial activity of novel compounds against Staphylococcus aureus and Bacillus subtilis, indicating the possibility for 4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide to be explored in similar contexts (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Future Directions
properties
IUPAC Name |
4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-10-18-14-7-6-13(8-15(14)21-10)19-16(20)12-4-2-11(9-17)3-5-12/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKXBZDHMQHYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
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